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Abstract

AST5902 mesylate is the principal and pharmacologically active metabolite of Furmonertinib
(also known as Alflutinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine
kinase inhibitor (TKI).[1] Furmonertinib is approved for the treatment of non-small cell lung
cancer (NSCLC) harboring EGFR mutations.[2] AST5902 exhibits a kinase inhibition profile that
is highly selective for EGFR, including wild-type, activating mutations (such as exon 19
deletions and L858R), and the T790M resistance mutation. This document provides a
comprehensive overview of the target selectivity of AST5902, presenting quantitative data,
detailed experimental methodologies, and relevant signaling pathways to inform further
research and drug development efforts.

Introduction

Third-generation EGFR TKIs have revolutionized the treatment landscape for NSCLC patients
with specific EGFR mutations. These inhibitors are designed to potently inhibit the sensitizing
mutations as well as the T790M resistance mutation, which commonly arises after treatment
with first- and second-generation EGFR TKIs, while sparing wild-type EGFR to minimize
toxicity. Furmonertinib is a potent and irreversible third-generation EGFR TKI.[2] Following oral
administration, Furmonertinib is metabolized, primarily by cytochrome P450 3A4 (CYP3A4), to
its active metabolite, AST5902.[2][3] Both Furmonertinib and AST5902 contribute to the overall
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clinical efficacy.[4] Understanding the specific target selectivity of AST5902 is crucial for a
complete characterization of Furmonertinib's pharmacological profile.

Kinase Inhibition Profile of AST5902

The target selectivity of AST5902 has been characterized through in vitro kinase assays. The
following tables summarize the half-maximal inhibitory concentration (IC50) values of AST5902
against a panel of kinases, demonstrating its high potency and selectivity for EGFR.

Table 1: In Vitro Kinase Inhibitory Activity of AST5902
\E inil

Kinase Target AST5902 IC50 (nV) Furmonertinib IC50 (nM)
EGFR 6.9 1.9

EGFR_L858R 2.9 1.2

EGFR_T790M_L858R 0.92 1

ALK 519 524

BLK 581 994

BRK >1000 949

BTK 276 144

Data sourced from ArriVent BioPharma presentation.[1]

Table 2: Cell-Based Activity of AST5902 and
- inib Agai EGER M :

Furmonertinib IC50

Cell Line EGFR Mutation AST5902 IC50 (nM) (M)
n
A431 WT 273.1 162.6
PC-9 Exon 19 Deletion 6.1 3.3
H1975 L858R, T790M Not specified Not specified
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Data sourced from ArriVent BioPharma presentation.[1]

The data clearly indicates that AST5902 is a potent inhibitor of both wild-type and mutant forms
of EGFR, with particularly strong activity against the clinically relevant L858R and
T790M/L858R mutations.[1] Its activity against other kinases in the panel is significantly lower,

highlighting its selectivity.[1]

EGFR Signaling Pathway

AST5902 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby
blocking downstream signaling pathways that promote cell proliferation, survival, and
metastasis. The following diagram illustrates the canonical EGFR signaling cascade.
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1. Compound Preparation
- Serial dilution of AST5902 in DMSO

2. Kinase Reaction Setup

- Add kinase, fluorescently labeled substrate,
and ATP to microplate wells

3. Incubation
- Add diluted AST5902 to wells
- Incubate to allow enzymatic reaction

4. Stop Reaction
- Add stop solution

5. Electrophoresis
- Separate phosphorylated and
non-phosphorylated substrate

6. Detection & Analysis
- Measure fluorescence of substrate bands
- Calculate % inhibition and IC50 value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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